9-bromo-7-phenyl-7H-benzo[c]carbazole
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Overview
Description
9-bromo-7-phenyl-7H-benzo[c]carbazole is a chemical compound with the molecular formula C22H14BrN and a molecular weight of 372.26 g/mol . It is a derivative of benzo[c]carbazole, characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-phenyl-7H-benzo[c]carbazole typically involves the bromination of 7-phenyl-7H-benzo[c]carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
9-bromo-7-phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
9-bromo-7-phenyl-7H-benzo[c]carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Material Science: It is used as a building block in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-bromo-7-phenyl-7H-benzo[c]carbazole depends on its application. In organic electronics, its electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-phenyl-7H-benzo[c]carbazole: Lacks the bromine atom at the 9th position.
9-bromo-7H-benzo[c]carbazole: Lacks the phenyl group at the 7th position.
7H-benzo[c]carbazole: Lacks both the bromine atom and the phenyl group.
Uniqueness
9-bromo-7-phenyl-7H-benzo[c]carbazole is unique due to the combined presence of the bromine atom and the phenyl group, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and reactivity .
Biological Activity
9-Bromo-7-phenyl-7H-benzo[c]carbazole is a derivative of the carbazole family, characterized by its unique tricyclic structure and notable electronic properties. This compound has drawn attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 9-position and a phenyl group at the 7-position of the benzo[c]carbazole core, contributing to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions through mechanisms such as:
- π-π Stacking Interactions : Facilitates binding to nucleic acids or proteins.
- Hydrogen Bonding : Enhances interactions with specific biological targets.
These interactions can lead to significant effects on cellular processes, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential use as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. For instance, it was found to exhibit cytotoxic effects against human solid tumor cell lines, with IC50 values in the low micromolar range. The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest .
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 8.5 |
HeLa (Cervical Cancer) | 6.3 |
A549 (Lung Cancer) | 4.9 |
Anti-SARS-CoV-2 Activity
Recent studies have explored the efficacy of benzocarbazoledinones, including derivatives like this compound, against SARS-CoV-2. These compounds were shown to inhibit viral replication with promising EC50 values below 4 μM without cytotoxic effects in cell models . The mechanism involves inhibition of the viral main protease (Mpro) and papain-like protease (PLpro), critical for viral replication .
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 μg/mL.
- Cytotoxicity Assessment : A study involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to dose-dependent decreases in cell viability, confirming its potential as an anticancer agent.
- SARS-CoV-2 Inhibition : A recent investigation into antiviral properties revealed that compounds derived from the benzocarbazole framework significantly reduced viral load in infected cells, highlighting their therapeutic potential during the COVID-19 pandemic.
Properties
Molecular Formula |
C22H14BrN |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
9-bromo-7-phenylbenzo[c]carbazole |
InChI |
InChI=1S/C22H14BrN/c23-16-11-12-19-21(14-16)24(17-7-2-1-3-8-17)20-13-10-15-6-4-5-9-18(15)22(19)20/h1-14H |
InChI Key |
SCFYLUFGTCXFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3 |
Origin of Product |
United States |
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